![molecular formula C16H9BrN2 B12617011 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile CAS No. 919293-24-6](/img/structure/B12617011.png)
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is a chemical compound with the molecular formula C18H10BrN. It is known for its unique structure, which includes a brominated benzo[h]isoquinoline moiety linked to a propenenitrile group.
Preparation Methods
The synthesis of 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
9-Bromobenzo[h]isoquinoline: Lacks the propenenitrile group, making it less versatile in certain synthetic applications.
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enamide:
Properties
CAS No. |
919293-24-6 |
|---|---|
Molecular Formula |
C16H9BrN2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
3-(9-bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN2/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19-10-16(12)15(14)9-13/h1-5,7-10H |
InChI Key |
MVRDTLVVRPXEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


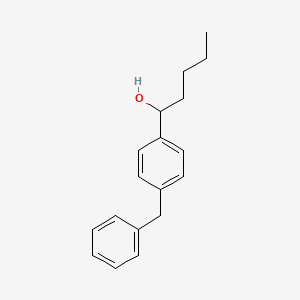
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
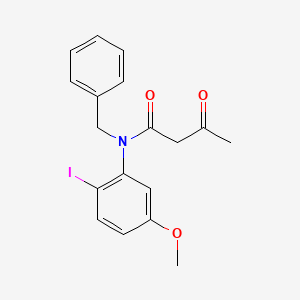
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
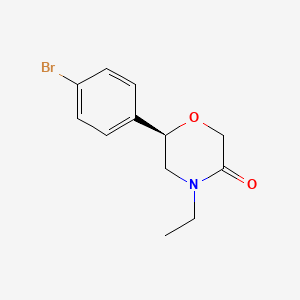
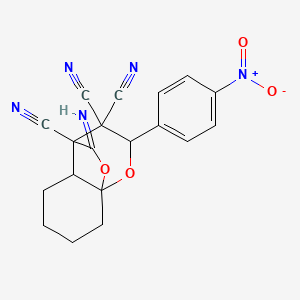
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
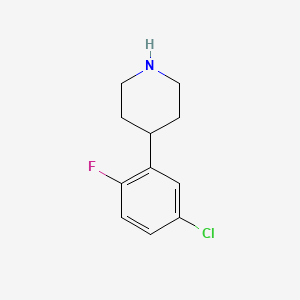
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
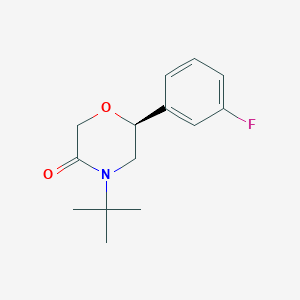
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)

